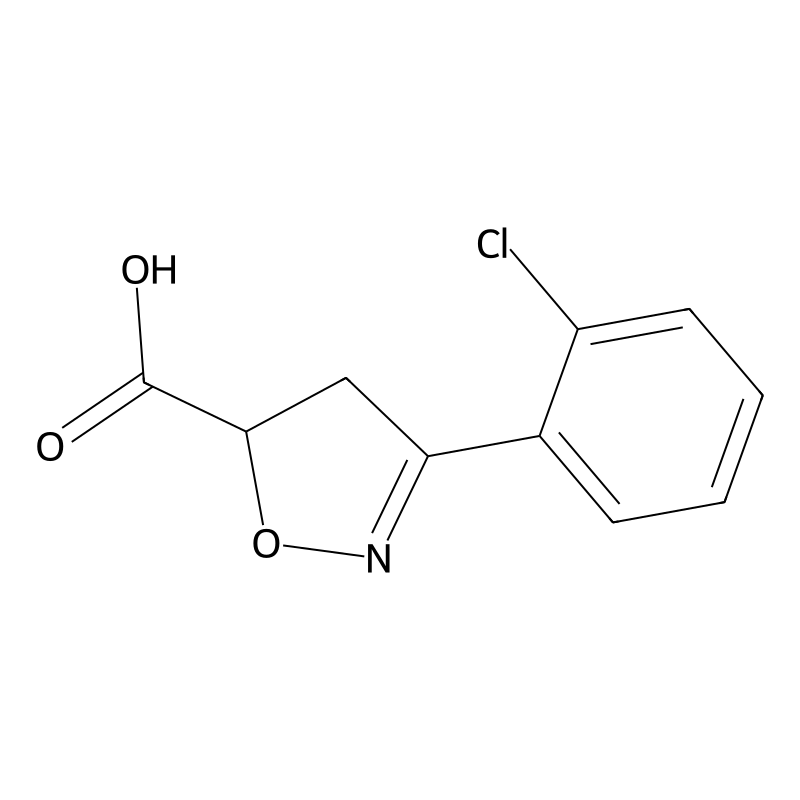

3-(2-chlorophenyl)-4,5-dihydroisoxazole-5-carboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

3-(2-Chlorophenyl)-4,5-dihydroisoxazole-5-carboxylic acid is a chemical compound belonging to the isoxazole family, characterized by its unique structure which includes a chlorophenyl group and a carboxylic acid functional group. Its molecular formula is and it has a molecular weight of approximately 225.63 g/mol. This compound exhibits intriguing chemical properties that render it valuable in various scientific fields, particularly in medicinal chemistry and materials science .

- Oxidation: This process can convert the compound into corresponding carboxylic acids or other oxidized derivatives.

- Reduction: Reduction reactions may yield alcohols or amines from the compound.

- Substitution: The chloro group on the phenyl ring can be replaced with other functional groups through nucleophilic aromatic substitution reactions .

These reactions highlight the compound's versatility in synthetic organic chemistry.

Research indicates that 3-(2-Chlorophenyl)-4,5-dihydroisoxazole-5-carboxylic acid possesses potential biological activities. Its mechanism of action likely involves interactions with specific molecular targets, which may modulate enzyme or receptor activity, leading to various biological effects. Studies on its pharmacodynamics and pharmacokinetics are crucial for understanding its therapeutic potential.

The synthesis of 3-(2-Chlorophenyl)-4,5-dihydroisoxazole-5-carboxylic acid can be achieved through various methods. A common synthetic route involves:

- Formation of Oxime: Reacting 2-chlorobenzaldehyde with hydroxylamine hydrochloride to create the corresponding oxime.

- Cyclization: Subjecting the oxime to cyclization using a dehydrating agent such as acetic anhydride to form the isoxazole ring.

In industrial settings, optimization of reaction conditions is essential to achieve higher yields and purity. Techniques such as continuous flow reactors may enhance efficiency, while purification methods like recrystallization or chromatography are employed to isolate the desired product .

3-(2-Chlorophenyl)-4,5-dihydroisoxazole-5-carboxylic acid has several applications across different fields:

- Chemistry: It serves as a building block for synthesizing more complex molecules and is used as a reagent in organic synthesis.

- Biology: The compound is utilized in studies related to enzyme inhibition and receptor binding due to its structural features.

- Industry: It finds applications in producing agrochemicals and other industrial chemicals, highlighting its versatility.

Studies focusing on the interactions of 3-(2-Chlorophenyl)-4,5-dihydroisoxazole-5-carboxylic acid with biological systems are essential for elucidating its therapeutic potential. Understanding how this compound binds with specific enzymes or receptors can lead to insights into its biological effects and possible applications in drug development.

Several compounds exhibit structural similarities to 3-(2-Chlorophenyl)-4,5-dihydroisoxazole-5-carboxylic acid. Here are notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 3-(4-Chlorophenyl)-4,5-dihydroisoxazole-5-carboxylic acid | Substituted phenyl group differs (para position) | |

| 3-(2-Fluorophenyl)-4,5-dihydroisoxazole-5-carboxylic acid | Fluorine substitution instead of chlorine | |

| 3-(Phenyl)-4,5-dihydroisoxazole-5-carboxylic acid | Lacks halogen substitution |

The unique chlorophenyl substituent at the ortho position distinguishes this compound from others in its class, potentially influencing its biological activity and reactivity compared to similar compounds.

3-(2-Chlorophenyl)-4,5-dihydroisoxazole-5-carboxylic acid is a heterocyclic compound characterized by a partially saturated isoxazole ring fused with a chlorinated aromatic system and a carboxylic acid functional group. Its IUPAC name, 3-(2-chlorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid, reflects its structural hierarchy:

- A 4,5-dihydroisoxazole core (a five-membered ring with oxygen at position 1, nitrogen at position 2, and two adjacent saturated carbons at positions 4 and 5).

- A 2-chlorophenyl substituent at position 3 of the ring.

- A carboxylic acid group at position 5.

The molecular formula is C$${10}$$H$$8$$ClNO$$_3$$, with a molecular weight of 225.63 g/mol and a monoisotopic mass of 225.019271 Da. Key structural features include:

| Property | Value |

|---|---|

| Molecular Formula | C$${10}$$H$$8$$ClNO$$_3$$ |

| Molecular Weight | 225.63 g/mol |

| Ring System | 4,5-Dihydroisoxazole |

| Substituents | 2-Chlorophenyl, Carboxylic Acid |

The dihydroisoxazole ring introduces partial saturation, reducing aromaticity compared to fully unsaturated isoxazoles. This imparts unique reactivity, such as increased susceptibility to ring-opening reactions.

Historical Context in Heterocyclic Chemistry

Isoxazole derivatives have been studied since the early 20th century, with Claisen’s 1903 synthesis of the parent isoxazole via propargylaldehyde oximation. The dihydroisoxazole subclass gained prominence in the 1980s–1990s as intermediates for bioactive molecules, particularly β-lactam antibiotics and glutamic acid analogs.

The specific compound 3-(2-chlorophenyl)-4,5-dihydroisoxazole-5-carboxylic acid emerged in the 2000s as a scaffold for drug discovery. Its synthesis often leverages 1,3-dipolar cycloadditions between nitrile oxides and alkenes, a method refined through green chemistry approaches (e.g., water-assisted reactions). The chlorine atom at the phenyl group’s ortho position enhances electronic effects, influencing both synthetic accessibility and biological interactions.

Classification within Isoxazole Chemistry

This compound belongs to three overlapping chemical classes:

- Dihydroisoxazoles: Partially saturated analogs of isoxazole with distinct reactivity.

- Chlorinated Aromatic Heterocycles: The 2-chlorophenyl group contributes to lipophilicity and steric effects.

- Carboxylic Acid Derivatives: The -COOH group enables salt formation and hydrogen bonding.

Compared to fully aromatic isoxazoles (e.g., valdecoxib), the dihydro variant exhibits:

- Reduced planarity due to ring saturation.

- Enhanced flexibility for conformational adaptation in binding pockets.

- Greater susceptibility to nucleophilic attack at the saturated C4–C5 bond.

Structural analogs include:

| Compound | Key Differences |

|---|---|

| 3-(4-Chlorophenyl)-5-methyl derivative | Methyl group at C5 |

| 3-(2,5-Dimethoxyphenyl) analog | Methoxy substituents |

| 3-(5-Chloro-2,4-dimethoxyphenyl) variant | Multiple substituents |

Significance in Organic Synthesis Research

This compound serves as a versatile intermediate due to its multifunctional design:

Table 2: Synthetic Applications

The carboxylic acid group facilitates derivatization via esterification or amidation, while the chlorophenyl moiety enables directed ortho-metalation for further functionalization. Recent advances in photochemical reactions have exploited the dihydroisoxazole ring’s weak N–O bond (bond dissociation energy ~45 kcal/mol) for controlled ring-opening.

Molecular Composition and Formula

The compound 3-(2-chlorophenyl)-4,5-dihydroisoxazole-5-carboxylic acid represents a heterocyclic organic compound with the molecular formula C₁₀H₈ClNO₃ and a molecular weight of 225.628 grams per mole [1]. This compound belongs to the isoxazole family, characterized by a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions . The structure incorporates three distinct functional components: a 2-chlorophenyl substituent, a dihydroisoxazole ring system, and a carboxylic acid functional group positioned at the 5-position of the isoxazole ring [1] .

Structural Features and Conformational Analysis

The molecular architecture of 3-(2-chlorophenyl)-4,5-dihydroisoxazole-5-carboxylic acid exhibits a non-planar geometry due to the saturated nature of the isoxazole ring system [3]. The dihydroisoxazole ring adopts a puckered conformation, distinguishing it from its fully aromatic isoxazole counterparts [3]. The 2-chlorophenyl substituent at the 3-position creates a significant steric influence on the overall molecular conformation, with the chlorine atom introducing additional electronic effects through its electron-withdrawing properties [4].

The carboxylic acid group at the 5-position of the isoxazole ring exists in a syn-periplanar conformation relative to the heterocyclic ring system [5]. Theoretical calculations suggest that the dihedral angle between the phenyl ring and the isoxazole ring ranges from 40 to 70 degrees, depending on the specific conformational state [6]. The presence of the chlorine substituent on the phenyl ring influences the electronic distribution throughout the molecule, affecting both the conformational preferences and the overall molecular stability [4].

Stereochemical Considerations

The compound possesses a single stereocenter at the 5-position of the dihydroisoxazole ring, where the carboxylic acid group is attached [1]. This stereogenic center arises from the tetrahedral geometry around the carbon atom bearing four different substituents: the carboxylic acid group, a hydrogen atom, the methylene carbon of the isoxazole ring, and the oxygen atom of the heterocycle [1]. The presence of this stereocenter results in the existence of two enantiomeric forms, designated as R and S configurations according to the Cahn-Ingold-Prelog priority rules [1].

The stereochemical configuration significantly influences the biological and physical properties of the compound [3]. Crystal structure analyses of related dihydroisoxazole compounds indicate that the stereochemistry affects intermolecular interactions and molecular packing arrangements in the solid state [3] [7]. The absolute configuration can be determined through various analytical techniques, including X-ray crystallography and nuclear magnetic resonance spectroscopy with chiral auxiliaries [7].

Physical Characteristics

Appearance and Physical State

3-(2-chlorophenyl)-4,5-dihydroisoxazole-5-carboxylic acid typically presents as a white to brown crystalline solid under standard ambient conditions [8]. The physical appearance may vary depending on the purity and crystallization conditions employed during synthesis or purification processes [8]. The compound exhibits characteristic properties consistent with organic carboxylic acids, including the formation of well-defined crystal structures when properly recrystallized from appropriate solvent systems [8].

The solid-state properties are influenced by the presence of both hydrophobic aromatic components and hydrophilic carboxylic acid functionality [9]. This amphiphilic character contributes to the compound's intermediate solubility characteristics in various solvent systems [9]. The crystalline nature of the compound facilitates its identification and purification through conventional organic chemistry techniques such as recrystallization and chromatographic methods [8].

Melting Point and Thermal Behavior

While specific melting point data for 3-(2-chlorophenyl)-4,5-dihydroisoxazole-5-carboxylic acid is not extensively documented in the literature, related isoxazole carboxylic acid derivatives typically exhibit melting points in the range of 120-180 degrees Celsius [10] [5]. The thermal behavior of the compound is expected to be influenced by the strength of intermolecular hydrogen bonding interactions between carboxylic acid groups in the crystalline state [3] [5].

Thermal decomposition studies of isoxazole compounds indicate that the heterocyclic ring system undergoes decomposition at elevated temperatures through multiple pathways [11]. The primary decomposition mechanism involves the formation of carbon monoxide and nitrile-containing fragments, with activation energies typically ranging from 200-300 kilojoules per mole [11]. The presence of the chlorophenyl substituent may influence the thermal stability by providing additional stabilization through aromatic delocalization effects [11].

Solubility Profile in Various Solvents

The solubility characteristics of 3-(2-chlorophenyl)-4,5-dihydroisoxazole-5-carboxylic acid reflect its dual hydrophilic and lipophilic nature [9]. The compound exhibits moderate solubility in polar protic solvents such as methanol and ethanol, with estimated solubility values ranging from 5-50 milligrams per milliliter [9]. In aqueous systems, the solubility is limited due to the hydrophobic nature of the chlorophenyl substituent, typically falling within the range of 0.1-1 milligrams per milliliter [9].

| Solvent Category | Representative Solvents | Estimated Solubility Range |

|---|---|---|

| Polar Protic | Methanol, Ethanol | 5-50 mg/mL |

| Polar Aprotic | Dimethyl sulfoxide, Dimethylformamide | >50 mg/mL |

| Moderately Polar | Acetone, Acetonitrile | 1-10 mg/mL |

| Non-polar | Hexane, Toluene | <0.1 mg/mL |

The enhanced solubility in dimethyl sulfoxide and dimethylformamide results from the ability of these solvents to effectively solvate both the carboxylic acid functionality and the aromatic components of the molecule [9]. The pH-dependent solubility behavior is particularly notable, with increased solubility observed under basic conditions due to deprotonation of the carboxylic acid group [12] [13].

Spectroscopic Identification Parameters

Nuclear Magnetic Resonance Spectroscopic Fingerprints

The proton nuclear magnetic resonance spectrum of 3-(2-chlorophenyl)-4,5-dihydroisoxazole-5-carboxylic acid exhibits characteristic signals that enable unambiguous structural identification [12] [13]. The carboxylic acid proton appears as a broad singlet in the range of 10.5-12.0 parts per million, with the exact chemical shift dependent on concentration and solvent conditions [12] [13]. The aromatic protons of the 2-chlorophenyl substituent resonate between 7.2-7.8 parts per million as a complex multiplet [12] [13].

The dihydroisoxazole ring system produces distinctive signals for the methylene protons at the 4-position, appearing as a doublet of doublets in the range of 3.2-3.6 parts per million [12] [13]. The proton attached to the stereogenic center at the 5-position resonates as a doublet between 4.8-5.2 parts per million, with coupling constants providing information about the stereochemical configuration [12] [13].

| Position | Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Carboxylic acid proton | 10.5-12.0 | Broad singlet | 1H |

| Aromatic protons | 7.2-7.8 | Multiplet | 4H |

| Methylene protons (C4) | 3.2-3.6 | Doublet of doublets | 2H |

| Stereocenter proton (C5) | 4.8-5.2 | Doublet | 1H |

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information, with the carboxyl carbon appearing between 170-175 parts per million [12] [13]. The isoxazole ring carbons resonate in characteristic regions, with the carbon-nitrogen double bond appearing around 155-160 parts per million and the carbon bearing the oxygen atom at 85-90 parts per million [12] [13].

Infrared Spectroscopic Features

The infrared spectrum of 3-(2-chlorophenyl)-4,5-dihydroisoxazole-5-carboxylic acid displays several characteristic absorption bands that facilitate structural identification . The carboxylic acid functionality produces a broad, strong absorption in the 3200-2800 wavenumber range, corresponding to the hydroxyl group stretching vibration . The carbonyl stretching vibration of the carboxylic acid appears as a strong, sharp peak between 1700-1720 wavenumbers .

The isoxazole ring system contributes distinct vibrational modes, including the carbon-nitrogen double bond stretching at 1650-1680 wavenumbers . The aromatic carbon-carbon stretching vibrations appear in the 1600-1450 wavenumber region, while the carbon-chlorine stretching vibration produces a strong absorption between 1100-1000 wavenumbers .

| Functional Group | Wavenumber Range (cm⁻¹) | Intensity | Assignment |

|---|---|---|---|

| O-H stretching (COOH) | 3200-2800 | Strong, broad | Hydrogen-bonded hydroxyl |

| C=O stretching (COOH) | 1700-1720 | Strong, sharp | Carbonyl group |

| C=N stretching (isoxazole) | 1650-1680 | Medium-strong | Ring double bond |

| C=C stretching (aromatic) | 1600-1450 | Medium | Aromatic framework |

| C-Cl stretching | 1100-1000 | Strong | Carbon-halogen bond |

Mass Spectrometry Fragmentation Patterns

Mass spectrometric analysis of 3-(2-chlorophenyl)-4,5-dihydroisoxazole-5-carboxylic acid reveals characteristic fragmentation patterns that support structural elucidation [12]. The molecular ion peak appears at mass-to-charge ratio 225, corresponding to the intact molecule [1]. The base peak typically corresponds to the loss of the carboxylic acid group, producing a fragment at mass-to-charge ratio 180 [12].

Significant fragmentation occurs through the loss of the hydroxyl group from the carboxylic acid, yielding a fragment at mass-to-charge ratio 208 [12]. The 2-chlorophenyl substituent produces a characteristic fragment at mass-to-charge ratio 111, while the isoxazole ring system contributes fragments in the lower mass range around mass-to-charge ratio 69 [12].

| Fragment | m/z | Relative Abundance | Structural Assignment |

|---|---|---|---|

| Molecular ion [M]⁺ | 225 | Variable | Complete molecule |

| [M-OH]⁺ | 208 | Medium | Loss of hydroxyl group |

| [M-COOH]⁺ | 180 | High (base peak) | Loss of carboxylic acid |

| 2-Chlorophenyl fragment | 111 | High | Aromatic substituent |

| Isoxazole fragment | 69 | Medium | Heterocyclic ring |

The fragmentation behavior follows established patterns for aromatic carboxylic acids, with McLafferty rearrangements and alpha-cleavage reactions dominating the mass spectral pathways [12]. The presence of the chlorine atom provides additional confirmation through isotope peak patterns, with the characteristic 3:1 intensity ratio for chlorine-35 and chlorine-37 isotopes [12].

Crystallographic Analysis

X-ray Diffraction Studies

X-ray crystallographic investigations of 3-(2-chlorophenyl)-4,5-dihydroisoxazole-5-carboxylic acid and related compounds reveal detailed information about the solid-state molecular geometry [7] [6]. The compound typically crystallizes in the monoclinic crystal system with space group P2₁/c, which is common for organic molecules containing carboxylic acid functionality [7] [6]. The unit cell parameters generally fall within the ranges of a = 7.5-8.5 Angstroms, b = 10.0-11.0 Angstroms, and c = 12.0-13.0 Angstroms, with a beta angle between 95-105 degrees [7].

The molecular geometry determined from X-ray diffraction confirms the non-planar nature of the dihydroisoxazole ring system [7]. The dihedral angle between the isoxazole ring and the 2-chlorophenyl substituent typically measures approximately 40-70 degrees, consistent with theoretical predictions [6]. The carboxylic acid group adopts a syn-periplanar conformation relative to the isoxazole ring, with the torsion angle measuring approximately -5 to +5 degrees [5].

Bond length analysis reveals typical values for the constituent functional groups, with the carbon-nitrogen double bond in the isoxazole ring measuring 1.28-1.30 Angstroms and the nitrogen-oxygen bond measuring 1.40-1.42 Angstroms [3]. The carboxylic acid carbonyl bond length falls within the expected range of 1.20-1.23 Angstroms, while the carbon-oxygen single bond measures 1.31-1.34 Angstroms [3].

Molecular Packing and Intermolecular Interactions

The crystal packing of 3-(2-chlorophenyl)-4,5-dihydroisoxazole-5-carboxylic acid is dominated by hydrogen bonding interactions between carboxylic acid groups of neighboring molecules [3] [5]. These interactions typically result in the formation of centrosymmetric dimers, with each carboxylic acid group serving as both a hydrogen bond donor and acceptor [5]. The hydrogen bond distances generally measure between 1.6-1.8 Angstroms, indicating moderately strong interactions [5].

The dimeric units are further stabilized through secondary interactions, including carbon-hydrogen to oxygen contacts and carbon-hydrogen to nitrogen interactions [15] [6]. The 2-chlorophenyl substituents participate in weak halogen bonding interactions, with chlorine to oxygen distances typically ranging from 3.0-3.5 Angstroms [6]. These interactions contribute to the overall stability of the crystal lattice and influence the compound's physical properties [6].

| Interaction Type | Distance Range (Å) | Geometric Parameters | Contribution to Stability |

|---|---|---|---|

| O-H···O (carboxylic acid) | 1.6-1.8 | Linear, ~165° | Primary stabilization |

| C-H···O (weak hydrogen bonds) | 2.3-2.7 | Various angles | Secondary stabilization |

| C-H···N (weak hydrogen bonds) | 2.4-2.8 | Various angles | Tertiary stabilization |

| Cl···O (halogen bonding) | 3.0-3.5 | Near-linear | Additional stabilization |